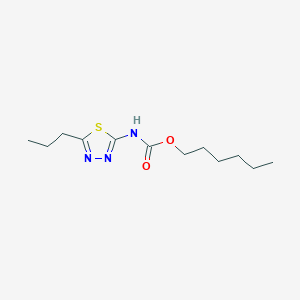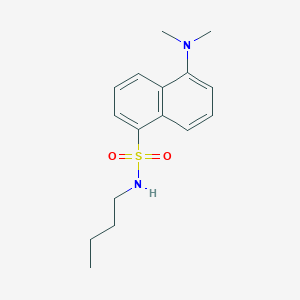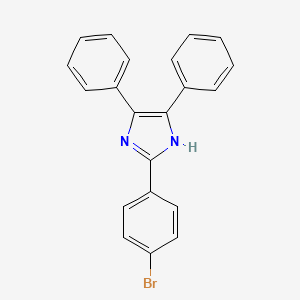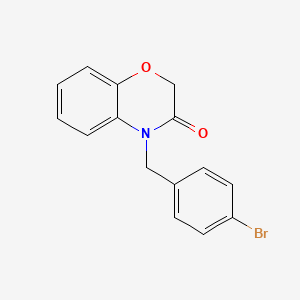![molecular formula C20H30N2O6S B4795614 1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B4795614.png)
1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate
Übersicht
Beschreibung
1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of azepane-based compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate is not fully understood. However, it has been found to act as a potent inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This can have a positive effect on mood and behavior, and may also improve cognitive function. 1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of MAO, which makes it a valuable tool for studying the role of MAO in various biological processes. 1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of 1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate in lab experiments. It has been found to have some toxicity at high doses, which may limit its use in certain applications. Additionally, the mechanism of action of 1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate. One area of interest is its potential use as a therapeutic agent for various diseases. Further studies are needed to determine the efficacy and safety of 1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate in treating these conditions.
Another area of interest is the development of new azepane-based compounds with improved pharmacological properties. These compounds may have greater potency and selectivity than 1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate, which could lead to more effective treatments for various diseases.
Finally, more research is needed to fully understand the mechanism of action of 1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate and other azepane-based compounds. This could lead to a better understanding of the role of MAO in various biological processes, and may lead to the development of new drugs that target this enzyme.
Wissenschaftliche Forschungsanwendungen
1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate has also been investigated for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S.C2H2O4/c1-16-6-8-18(9-7-16)23(21,22)20-14-10-17(11-15-20)19-12-4-2-3-5-13-19;3-1(4)2(5)6/h6-9,17H,2-5,10-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJIUZMROEUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]azepane;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4795534.png)




![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4795570.png)

![4-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2-(4-methoxyphenyl)quinoline](/img/structure/B4795578.png)
![N-(3-chloro-4-fluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4795582.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4795590.png)
![3-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4795597.png)
![N-[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4795599.png)
![3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4795619.png)
![1-[2-(ethylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4795648.png)